N-[1-(5-chloro-2-methylphenyl)piperidin-4-yl]-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}acetamide
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Overview
Description
N-[1-(5-CHLORO-2-METHYLPHENYL)-4-PIPERIDYL]-2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-CHLORO-2-METHYLPHENYL)-4-PIPERIDYL]-2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, which are then combined through a series of reactions including nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical to the cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-CHLORO-2-METHYLPHENYL)-4-PIPERIDYL]-2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(5-CHLORO-2-METHYLPHENYL)-4-PIPERIDYL]-2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5-CHLORO-2-METHYLPHENYL)-4-PIPERIDYL]-2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,1-dioxo-1λ 6-isothiazolidin-2-yl)-3a,7a-dihydro-1H-indazol-3-yl]-2-naphthalen-2-yl-acetamide
- Benzoic acid, 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-, methyl ester
Uniqueness
N-[1-(5-CHLORO-2-METHYLPHENYL)-4-PIPERIDYL]-2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}ACETAMIDE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22Cl2N4OS |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[1-(5-chloro-2-methylphenyl)piperidin-4-yl]-2-[(4-chloropyrazol-1-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H22Cl2N4OS/c1-13-2-3-14(19)8-17(13)23-6-4-16(5-7-23)22-18(25)11-26-12-24-10-15(20)9-21-24/h2-3,8-10,16H,4-7,11-12H2,1H3,(H,22,25) |
InChI Key |
SXVJYXYYGCOYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCC(CC2)NC(=O)CSCN3C=C(C=N3)Cl |
Origin of Product |
United States |
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